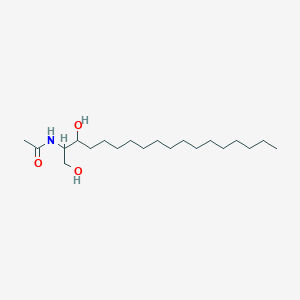

2-Acetaminooctadecane-1,3-diol

Description

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadecan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGESKKUOMBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereoisomerism of 2 Acetaminooctadecane 1,3 Diol

Systematic Nomenclature and IUPAC Designation

The chemical compound 2-Acetaminooctadecane-1,3-diol is systematically named N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes the molecular structure, indicating an acetamide (B32628) group attached to the second carbon of an octadecane (B175841) chain which features hydroxyl groups at the first and third positions. The prefixes (2S,3R) specify the stereochemical configuration at the chiral centers. The compound is also known by other synonyms such as C2 Dihydroceramide (B1258172) and N-acetylsphinganine. nih.gov

Stereochemical Configurations and Isomeric Forms

The structure of this compound contains two chiral centers at the second and third carbon atoms of the octadecane backbone. This gives rise to a maximum of 2^n = 4 possible stereoisomers, where n is the number of stereogenic centers. ic.ac.uk These stereoisomers are pairs of enantiomers and diastereomers.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| Isomer 1 | S | R | Enantiomer of (2R, 3S) |

| Isomer 2 | R | S | Enantiomer of (2S, 3R) |

| Isomer 3 | S | S | Enantiomer of (2R, 3R) |

| Isomer 4 | R | R | Enantiomer of (2S, 2S) |

(2S,3R) Stereoisomer Specificity

The (2S,3R) configuration is of particular biological significance. This specific arrangement of substituents around the chiral carbons is crucial for its recognition and function in biological systems. The "S" and "R" designations are based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to each chiral center. The spatial arrangement of these groups determines the absolute configuration.

Dihydroceramide Class Affiliation

This compound belongs to the dihydroceramide class of lipids. nih.govlipotype.com Dihydroceramides are N-acyl derivatives of sphinganine (B43673) (a sphingoid base). lipotype.comwikipedia.org They are characterized by a sphingoid base backbone linked to a fatty acid via an amide bond. wikipedia.org In the case of this compound, the acyl group is an acetyl group. Dihydroceramides are key intermediates in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. lipotype.comnih.gov

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to 1,3-Diols and 2-Amino-1,3-diols

The construction of the 1,3-diol and 2-amino-1,3-diol backbone can be achieved through several distinct synthetic approaches. These methods focus on creating the carbon skeleton while precisely controlling the stereochemistry at the C1, C2, and C3 positions.

A powerful strategy for synthesizing 1,3-diols involves the direct functionalization of C-H bonds. Inspired by the Hofmann-Löffler-Freytag (HLF) reaction, a method has been developed to convert alcohols into 1,3-diols. nih.govbeilstein-journals.orgnih.gov This process circumvents the need for pre-functionalized starting materials by targeting specific C-H bonds for oxidation.

The sequence begins with the near-quantitative conversion of a starting alcohol to a trifluoroethyl carbamate (B1207046). nih.govnih.gov This carbamate then undergoes a directed, radical-mediated C-H abstraction/functionalization sequence. This variant of the HLF reaction typically involves the formation of an N-halogenated carbamate, which, upon activation, generates a nitrogen-centered radical. This radical intramolecularly abstracts a hydrogen atom from a sterically accessible carbon, typically at the δ-position, leading to a 1,5-hydrogen transfer. The resulting carbon-centered radical is then trapped, and subsequent cyclization and hydrolysis of the intermediate yields the desired 1,3-diol. nih.govnih.gov

Key Features of the HLF-Inspired 1,3-Diol Synthesis

| Feature | Description |

| Reaction Type | Directed C-H Oxyfunctionalization |

| Key Intermediate | N-Substituted Carbamate |

| Core Mechanism | Intramolecular 1,5-Hydrogen Atom Transfer |

| Advantages | Utilizes readily available alcohols; simple and scalable protocol. beilstein-journals.org |

| Limitations | Primarily effective for oxidizing tertiary and benzylic C-H bonds; not tolerant of functional groups like olefins, free amines, or unprotected alcohols. nih.govbeilstein-journals.org |

This methodology provides a direct and efficient route from simple alcohols to valuable 1,3-diol building blocks. wikipedia.org

Stereoselective dihydroxylation is a cornerstone of polyol synthesis. For creating the 2-amino-1,3-diol structure, this approach is often applied as a stereoselective aminohydroxylation or hydroxyamination of a suitably functionalized alkene. beilstein-journals.org These reactions install adjacent amine and hydroxyl groups with specific, predictable stereochemistry.

One common method involves the use of osmium tetroxide (OsO₄) in the presence of a nitrogen source. For example, an allylic carbamate can undergo a stereoselective aminohydroxylation using potassium osmate(VI) as a catalyst, resulting in the formation of a cyclic oxazolidin-2-one. beilstein-journals.org This intermediate contains the desired 2-amino-1,3-diol moiety in a protected form, with the stereochemistry controlled by the reaction conditions and the existing stereocenters in the substrate. Subsequent hydrolysis of the oxazolidinone reveals the free 2-amino-1,3-diol. beilstein-journals.org

Two primary strategies are generally employed for the stereoselective construction of the 2-amino-1,3-diol moiety:

Insertion of Functional Groups : This involves the stereocontrolled addition of the alcohol and amino groups across a double bond. beilstein-journals.org

Bond formation between chiral centers : This method unites two pre-existing chiral fragments to form the target structure. beilstein-journals.org

The reduction of β-hydroxy ketones is a widely used and reliable method for synthesizing 1,3-diols. The stereochemical outcome of the reduction—yielding either a syn- or anti-1,3-diol—can be controlled by the choice of reagents and reaction conditions. mdpi.comescholarship.org

To produce syn-1,3-diols, the Narasaka-Prasad reduction is frequently employed. mdpi.comorganic-chemistry.org This reaction uses a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), to form a six-membered cyclic intermediate with the β-hydroxy ketone. mdpi.comescholarship.org This chelation locks the conformation of the substrate and directs the intermolecular delivery of a hydride (e.g., from sodium borohydride, NaBH₄) from the sterically less hindered face, leading to the syn product with high diastereoselectivity. mdpi.com

Conversely, to obtain anti-1,3-diols, an intramolecular hydride delivery strategy is often used, as seen in the Evans-Saksena reduction. mdpi.com This method employs a different boron reagent that tethers the hydride source to the substrate, forcing an intramolecular delivery from the same face as the existing hydroxyl group. Other methods, such as using samarium diiodide or albumin in conjunction with NaBH₄, have also been developed to favor the formation of anti-1,3-diols. umd.edukoreascience.kr

Comparison of Reduction Methods for β-Hydroxy Ketones

| Method | Key Reagent(s) | Stereochemical Outcome | Mechanism |

| Narasaka-Prasad Reduction | Boron chelating agent (e.g., BBu₂OMe) + NaBH₄ | syn-diol | Intermolecular hydride delivery to a chelated intermediate. mdpi.com |

| Evans-Saksena Reduction | Boron reagent + hydride source | anti-diol | Intramolecular hydride delivery. mdpi.com |

| Samarium Diiodide | SmI₂ | anti-diol | Stereoselective reduction. koreascience.kr |

| Albumin-mediated | Bovine or human albumin + NaBH₄ | anti-diol | Protein-directed stereoselective reduction. umd.edu |

Electrochemical synthesis offers a green and reagent-efficient alternative to traditional chemical redox reactions by using electricity to drive transformations. gre.ac.uk In the context of diol synthesis, electrochemical methods are most prominently used for the pinacol (B44631) coupling reaction, which reductively couples two carbonyl compounds to form a 1,2-diol (vicinal diol). wikipedia.orgorganic-chemistry.org

The reaction is initiated by a one-electron reduction of a carbonyl group at the cathode to form a ketyl radical anion. wikipedia.orggre.ac.uk Two of these radicals then couple to form a carbon-carbon bond, yielding the deprotonated 1,2-diol, which is protonated upon workup. wikipedia.org While this method is powerful for 1,2-diol synthesis, its direct application to form 1,3-diols is not straightforward. However, it illustrates the potential of electrosynthesis in C-C bond formation and alcohol synthesis. wikipedia.org

Recent advancements have focused on developing sacrificial anode-free protocols to make the process more sustainable. beilstein-journals.org One such method achieves the formal homocoupling of secondary alcohols to 1,2-diols through a paired electrolysis process, where the alcohol is first oxidized to a ketone at the anode and then reductively coupled to the diol at the cathode. beilstein-journals.org

Specific Synthesis of 2-Acetaminooctadecane-1,3-diol

This compound is the N-acetylated derivative of sphinganine (B43673) (also known as dihydrosphingosine). Therefore, its most direct synthesis involves the selective acetylation of the C2 amino group of the sphinganine precursor.

The synthesis of this compound, commonly known as C2-ceramide or N-acetyl-sphinganine, is readily achieved by the N-acetylation of sphinganine. Sphinganine is a naturally occurring sphingoid base that serves as a key intermediate in the de novo biosynthesis of ceramides (B1148491) and other sphingolipids. researchgate.netacs.org

The chemical transformation is a standard acylation of a primary amine. The reaction can be performed using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. To achieve selective N-acetylation in the presence of the two hydroxyl groups (at C1 and C3), the reaction is typically carried out in the presence of a base. The base neutralizes the acidic byproduct (acetic acid or HCl) and prevents significant O-acetylation of the more reactive primary hydroxyl group.

A typical procedure would involve dissolving sphinganine in a suitable solvent and treating it with the acetylating agent. The use of radiolabeled acetic anhydride ([³H]acetic anhydride) is a common method for preparing tracer amounts of the compound for metabolic studies. researchgate.net This straightforward and high-yielding reaction provides direct access to this compound from its immediate biological precursor.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful approach for the stereoselective construction of amino diols, the core structure of this compound. These biocatalytic methods operate under mild conditions and provide excellent control over stereochemistry, which is often challenging to achieve through traditional chemical synthesis.

A prominent strategy involves a two-step enzymatic cascade. This approach can be conceptually applied to precursors of this compound. The process utilizes an aldolase (B8822740), such as D-fructose-6-phosphate aldolase (FSA), to catalyze an aldol (B89426) reaction, followed by a reductive amination step catalyzed by an imine reductase (IRED). This chemoenzymatic route allows for the assembly of complex amino polyols from simpler prochiral aldehydes, hydroxy ketones, and amines. The key advantage of this method is the high degree of stereoselectivity, enabling the formation of specific enantiomers.

Challenges in this approach include potential cross-reactivity where the initial aldehyde or ketone substrates could also be acted upon by the IRED, leading to side-products. Furthermore, the reversibility of the aldolase-catalyzed reaction necessitates a two-step, one-pot process without intermediate isolation to drive the reaction to completion. The high polarity of the diol intermediates and final products can also present challenges for extraction and purification from aqueous reaction media.

Table 1: Key Enzymes in Amino Diol Synthesis

| Enzyme Class | Abbreviation | Catalyzed Reaction | Key Advantage |

|---|---|---|---|

| D-fructose-6-phosphate aldolase | FSA | Aldol Reaction | Forms C-C bonds with stereocontrol |

| Imine Reductase | IRED | Reductive Amination | Stereoselective amine formation |

| Amine Dehydrogenase | AmDH | Reductive Amination | Synthesis of chiral amines |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for investigating the structure-activity relationships of sphingolipids and for developing molecular probes to study their biological functions. These strategies often involve modifying the lipid chains or introducing functional groups for detection or further chemical modification. mdpi.com

A common strategy for creating derivatives involves a multi-step synthesis starting from a readily available precursor, such as lactose. mdpi.com This allows for the systematic construction of the molecule with planned modifications. For example, to create probes for biological studies, an azido (B1232118) group can be introduced into the glycan head of a related glycosphingolipid. This is achieved through a series of protection, activation (e.g., tosylation), and nucleophilic substitution reactions. mdpi.com The lipid tail, analogous to the octadecane (B175841) chain in this compound, can be varied using olefin cross-metathesis reactions to generate analogues with different chain lengths. mdpi.com This diversity-oriented strategy provides access to a library of compounds from a common intermediate, facilitating the study of how lipid structure impacts biological properties. mdpi.com

Another approach focuses on creating analogues based on different molecular scaffolds, such as pinane-based 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.org These syntheses often start from chiral precursors like (−)-α-pinene. beilstein-journals.orgbeilstein-journals.org Key steps include carbamate formation followed by a stereoselective aminohydroxylation to construct the core 2-amino-1,3-diol moiety. beilstein-journals.orgbeilstein-journals.org The resulting structures can be further modified, for instance, through reductive alkylation. beilstein-journals.orgbeilstein-journals.org

Short-chain analogues of this compound are invaluable tools in cell biology and biochemistry. Their increased water solubility compared to their long-chain counterparts allows them to be readily delivered to cultured cells, where they can be metabolized and incorporated into more complex sphingolipids. nih.govbiorxiv.org This makes them effective for studying ceramide metabolism and its role in cellular processes. biorxiv.org

The synthesis of these analogues typically involves using shorter N-acyl groups. For instance, a series of radiolabelled ceramides and dihydroceramides with N-acyl groups containing two (C2), four (C4), or six (C6) carbons have been synthesized to study their metabolic fate in cells. nih.gov These short-chain ceramides, such as C2-ceramide and C8-ceramide, have been used to investigate cellular signaling pathways, including apoptosis. nih.gov

The synthesis of these molecules can be achieved by coupling a sphingoid base with a short-chain fatty acid or its activated derivative. For example, a new series of ceramide analogues were synthesized by coupling N-(tert-butoxycarbonyl)-d-serine with an appropriate amine, followed by deprotection and subsequent acylation with a short-chain acyl group. nih.gov

Table 2: Examples of Synthesized Short-Chain Ceramide Analogues

| Analogue Name | N-Acyl Chain Length | Application | Reference |

|---|---|---|---|

| C2-Ceramide | 2 Carbons | Apoptosis studies, metabolic probes | nih.govnih.gov |

| C4-Ceramide | 4 Carbons | Metabolic probes | nih.gov |

| C6-Ceramide | 6 Carbons | Metabolic probes | nih.gov |

The precise stereochemistry of the 2-amino-1,3-diol core is critical for the biological activity of ceramide and its analogues. The synthesis of stereoisomeric analogues is therefore essential for understanding the stereochemical requirements of the enzymes and receptors that interact with these lipids. Synthetic strategies are often designed to achieve high stereoselectivity, yielding specific diastereomers and enantiomers. nih.gov

Two main strategies are generally employed for the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.orgbeilstein-journals.org

Stereoselective Insertion: This method involves the insertion of the alcohol and amino groups in the correct α,β-position with the desired stereochemistry. beilstein-journals.orgbeilstein-journals.org

Chiral Center Coupling: This strategy involves forming a bond between two existing chiral centers to produce the target 2-amino-1,3-diol structure. beilstein-journals.orgbeilstein-journals.org

A powerful technique for achieving high stereocontrol is the use of chiral auxiliaries or reagents. For example, the stereoselective synthesis of enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads has been reported using α-alkoxy-tert-butanesulfinylimines. nih.gov In this method, the stereoselectivity of the reaction was found to be controlled exclusively by the configuration of the tert-butanesulfinyl (tBS) group, allowing for precise control over the formation of the new stereocenters. nih.gov

Another approach involves the diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. scielo.br This method utilizes a diastereoselective reductive amination of a 2-oxo-1,3-propanediol intermediate to establish the relative stereochemistry of the final amino diol. scielo.br The synthesis of pinane-based 2-amino-1,3-diols also highlights stereoselective methods, where a stereoselective aminohydroxylation or hydroxyamination process is a key step in forming the desired stereoisomer. beilstein-journals.orgbeilstein-journals.org The relative stereochemistry of the resulting products is often confirmed using 2D NMR and X-ray spectroscopy. beilstein-journals.orgbeilstein-journals.org

Biosynthesis and Metabolic Pathways

De Novo Sphingolipid Biosynthesis Pathway Involvement

The primary route for the formation of 2-Acetaminooctadecane-1,3-diol is the de novo sphingolipid biosynthesis pathway, which originates in the endoplasmic reticulum. mdpi.commdpi.com This pathway constructs complex sphingolipids from simpler non-sphingolipid precursors. nih.gov

This compound is classified as a dihydroceramide (B1258172), which is a general term for N-acylsphinganines. nih.govtandfonline.com Dihydroceramides are crucial, albeit transient, intermediates in the synthesis of ceramides (B1148491) and more complex sphingolipids. physiology.orgebi.ac.uk For a long time, they were considered biologically inert precursors to the more bioactive ceramides. physiology.orgebi.ac.uk However, recent studies have begun to uncover their distinct roles in various cellular processes, including autophagy and stress responses. physiology.org The defining structural feature of dihydroceramides, including this compound, is the saturated sphingoid backbone of sphinganine (B43673). mdpi.com

The immediate precursor to this compound is the sphingoid base sphinganine, also known as dihydrosphingosine. mdpi.commdpi.com Sphinganine itself is synthesized in a multi-step process beginning with the condensation of the amino acid L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). mdpi.comnih.gov The product of this reaction, 3-ketosphinganine, is then rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine. mdpi.comduke.edu This newly formed sphinganine is the direct substrate for the N-acetylation step that yields this compound. mdpi.com

Table 1: De Novo Synthesis Pathway Leading to this compound

| Step | Precursor(s) | Enzyme | Product | Cellular Location |

| 1 | L-serine + Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine | Endoplasmic Reticulum |

| 2 | 3-Ketosphinganine | 3-Ketosphinganine Reductase | Sphinganine (Dihydrosphingosine) | Endoplasmic Reticulum |

| 3 | Sphinganine + Acetyl-CoA | Ceramide Synthase (CerS) | This compound | Endoplasmic Reticulum |

The formation of this compound from sphinganine occurs via an N-acetylation reaction. mdpi.com This process involves the attachment of an acetyl group from an acetyl-CoA donor to the amino group of the sphinganine backbone. tandfonline.com This specific type of N-acylation is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are located in the endoplasmic reticulum. mdpi.comduke.edu There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of different chain lengths. mdpi.comtandfonline.com The formation of this compound would specifically involve a CerS enzyme utilizing acetyl-CoA to acylate the C18 sphinganine base.

Catabolism and Turnover Pathways

Once formed, this compound can be further metabolized through several pathways, primarily involving desaturation or other modifications.

The most prominent metabolic fate for dihydroceramides like this compound is its conversion to the corresponding ceramide. nih.gov This conversion is achieved through the introduction of a trans-double bond between carbons 4 and 5 of the sphinganine backbone. nih.govmdpi.com This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase (DES). nih.govacs.org The resulting molecule is an N-acetylsphingosine, a type of ceramide. This enzymatic step is crucial as it transforms the relatively inert dihydroceramide into a bioactive ceramide molecule, which serves as a central hub for the synthesis of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. mdpi.comnih.gov The reaction requires molecular oxygen and a reductant such as NADH or NADPH. nih.gov

Table 2: Key Catabolic Pathway of this compound

| Pathway | Substrate | Enzyme | Product | Key Feature |

| Desaturation | This compound | Dihydroceramide Desaturase (DES) | N-acetylsphingosine (Ceramide) | Introduction of a 4,5-trans-double bond |

In addition to desaturation, N-acetyldihydrosphingosine can undergo oxidation at the 3-hydroxyl position. This reaction leads to the formation of 3-oxo derivatives, specifically N-acetyl-3-ketosphinganine. This metabolic transformation represents an alternative catabolic or modification pathway for dihydroceramides, creating a ketone group on the sphingoid backbone.

Incorporation into Complex Sphingolipids

Once synthesized, this compound, as a dihydroceramide, is positioned at a critical juncture in sphingolipid metabolism, with the potential to be incorporated into more complex sphingolipids. The metabolic fate of dihydroceramides is primarily dictated by two types of enzymatic reactions: desaturation to form ceramides or the addition of a headgroup to form complex dihydro-sphingolipids such as dihydro-sphingomyelin and dihydro-glucosylceramides.

The conversion of a dihydroceramide to a ceramide is catalyzed by dihydroceramide desaturase, which introduces a 4,5-trans double bond into the sphinganine backbone. However, studies on the substrate specificity of this enzyme have revealed important distinctions based on the N-acyl chain length. Research using homogenates of fetal rat skin demonstrated that while dihydroceramides with C10, C14, or C18 fatty acids were desaturated, those with short-chain fatty acids, specifically C2 (N-acetyl) and C6, were not substrates for the enzyme. nih.gov This finding suggests that this compound is not readily converted into N-acetyl-sphingosine (C2-ceramide) and may follow a metabolic path distinct from that of its longer-chain counterparts.

Given the apparent resistance of this compound to desaturation, its primary route of incorporation into complex sphingolipids would be through the direct addition of a headgroup to the 1-hydroxyl position. This would lead to the formation of complex dihydro-sphingolipids. The two major classes of complex sphingolipids are sphingomyelins and glycosphingolipids.

The synthesis of sphingomyelin is catalyzed by sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the 1-hydroxyl of a ceramide. Similarly, the initial step in the formation of most glycosphingolipids is the addition of a glucose moiety from UDP-glucose to a ceramide, a reaction catalyzed by glucosylceramide synthase (GCS). While the substrate specificity of SMS and GCS has been extensively studied with respect to ceramides containing various long-chain fatty acids, there is a lack of specific research detailing the efficiency of these enzymes in utilizing this compound as a substrate. The prevailing focus in the literature has been on the metabolism and incorporation of ceramides and dihydroceramides with longer acyl chains, which are more abundant in most cell types.

Therefore, while it is metabolically plausible for this compound to be a precursor for dihydro-sphingomyelin and dihydro-glucosylceramide, the extent to which this occurs in vivo remains an area for further investigation. The apparent metabolic inertia of N-acetylsphingosine in some cellular contexts further suggests that short-chain dihydroceramides may have unique metabolic fates or signaling roles. nih.gov

Table 2: Potential Metabolic Fates of this compound

| Metabolic Step | Enzyme | Product | Research Findings |

|---|---|---|---|

| Desaturation | Dihydroceramide desaturase | N-acetyl-sphingosine (C2-ceramide) | Not a substrate for the fetal rat skin enzyme nih.gov |

| Glycosylation | Glucosylceramide synthase (GCS) | C2-dihydro-glucosylceramide | Substrate specificity for C2-dihydroceramide is not well characterized |

| Phosphocholine Addition | Sphingomyelin synthase (SMS) | C2-dihydro-sphingomyelin | Substrate specificity for C2-dihydroceramide is not well characterized |

Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | 2-aminooctadecane-1,3-diol (B1662259) | | 3-ketosphinganine | | C2-dihydro-glucosylceramide | | C2-dihydro-sphingomyelin | | C2-dihydroceramide | | Ceramide | | Dihydroceramide | | L-serine | | N-acetyl-sphinganine | | N-acetyl-sphingosine | | Palmitoyl-CoA | | Phosphatidylcholine | | Platelet-Activating Factor | | Sphinganine | | Sphingosine (B13886) | | UDP-glucose |

Molecular and Cellular Biological Roles

Role in Cellular Membrane Structure and Integrity

The cell membrane is a highly organized structure, primarily composed of a phospholipid bilayer, cholesterol, and various proteins, which provides a selective barrier and facilitates cellular communication. oregonstate.educationmdpi.com Sphingolipids, including 2-Acetaminooctadecane-1,3-diol, are fundamental structural components of this bilayer. nih.gov

The structure of this compound, featuring a long hydrophobic 18-carbon chain and a polar head group with hydroxyl and acetamido moieties, allows it to integrate seamlessly into the cell membrane. The hydrophobic tail aligns with the fatty acid tails of phospholipids (B1166683) in the membrane's interior, while the polar head group interacts with the aqueous environment on the cell's surface and interior. oregonstate.education

Sphingolipids preferentially associate with cholesterol to form specialized, ordered microdomains within the membrane known as lipid rafts. mdpi.com These rafts are more rigid and less fluid than the surrounding bilayer and are crucial for concentrating specific proteins and receptors, thereby facilitating signal transduction and other cellular processes. mdpi.com The presence of ceramide derivatives like this compound is thought to contribute to the stability and organizational integrity of these microdomains. They play a key role in the stratum corneum's barrier function, helping to control water permeability and maintain skin condition. thegoodscentscompany.com

| Lipid Component | Key Structural Features | Primary Role in Membrane Integrity |

|---|---|---|

| Phospholipids | Hydrophilic phosphate (B84403) head, two hydrophobic fatty acid tails | Forms the fundamental bilayer structure of the cell membrane. oregonstate.educationkhanacademy.org |

| Cholesterol | Rigid steroid ring structure with a polar hydroxyl group | Modulates membrane fluidity; prevents phospholipids from being too close or too far apart. khanacademy.org |

| This compound | Sphinganine (B43673) backbone with a long hydrocarbon tail and a polar head group | Contributes to the formation of ordered lipid rafts and enhances the barrier function of the membrane. mdpi.com |

Function in Intracellular Signaling Pathways

Beyond their structural importance, sphingolipids are critical signaling molecules that act as second messengers in a variety of cellular pathways. beilstein-journals.org Derivatives of sphingoid bases are known to regulate processes such as cell growth, differentiation, and apoptosis. beilstein-journals.org

Modulation of Cell Proliferation and Differentiation

The balance between cell proliferation and differentiation is tightly controlled by complex signaling networks. Sphingolipids, particularly ceramides (B1148491), are recognized as key regulators in this balance. Research has shown that an increase in certain ceramides can lead to a reduction in cell growth. lipidmaps.org For instance, studies on head and neck squamous cell carcinoma have demonstrated that defects in the regulation of cell growth by C18-ceramide are a significant factor. lipidmaps.org

Mitogen-activated protein kinase (MAPK) cascades are primary signaling pathways that translate extracellular stimuli into cellular responses, including proliferation and differentiation. nih.govmdpi.com While direct studies on this compound are limited, the established role of ceramides in influencing these pathways suggests that it likely participates in the negative regulation of cell proliferation. It may contribute to signaling cascades that promote cell cycle arrest, thereby inhibiting uncontrolled cell division. mdpi.com

Influence on Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unnecessary cells. The mechanisms of apoptosis are complex, involving two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, which both converge on the activation of executioner caspases. nih.gov

Sphingolipids, and specifically ceramides, are well-established pro-apoptotic molecules. beilstein-journals.org They are known to be involved in the intrinsic pathway of apoptosis. An accumulation of ceramides can lead to increased mitochondrial outer membrane permeabilization (MOMP), a critical step that allows the release of cytochrome c into the cytosol, subsequently triggering the caspase cascade. nih.gov The involvement of ceramides in apoptosis is further supported by observations that some anti-cancer agents work by increasing intracellular ceramide levels.

| Pathway | General Function | Role of Sphingolipids/Ceramides |

|---|---|---|

| MAPK Signaling | Regulates cell proliferation, differentiation, and stress responses. mdpi.com | Ceramides can modulate MAPK pathways, often leading to anti-proliferative and pro-apoptotic outcomes. |

| Intrinsic Apoptosis Pathway | Initiates apoptosis via mitochondrial stress. nih.gov | Ceramides can induce mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors. nih.gov |

| Cell Cycle Regulation | Controls the progression of a cell through its growth and division phases. | Increased ceramide levels are associated with cell cycle arrest, thus inhibiting proliferation. mdpi.com |

Interactions with Enzymatic Systems

This compound, as a product and participant in lipid metabolism, interacts with various enzymatic systems that regulate cellular lipid homeostasis.

Inhibition of Lipid Biosynthesis

The synthesis of lipids is a tightly regulated process involving numerous key enzymes. While this compound is a product of the sphingolipid biosynthesis pathway, it may also play a regulatory role. In many metabolic pathways, end-products can exert feedback inhibition on the initial enzymes to prevent over-accumulation.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). scispace.com It is plausible that an accumulation of downstream products, such as dihydroceramides like this compound, could signal a feedback mechanism to downregulate SPT activity. While direct evidence for this specific molecule is not extensively documented, this type of product inhibition is a common regulatory feature in biosynthesis. Inhibitors of other key enzymes in lipid synthesis, such as acyl-CoA synthetases and fatty acid synthase, are used as research tools to study lipid metabolism. scbt.com

Acyl-CoA-Cholesterol Acyltransferase Activity Modulation

Acyl-CoA:cholesterol acyltransferases (ACATs) are intracellular enzymes responsible for esterifying cholesterol into cholesteryl esters for storage in lipid droplets. nih.govnih.gov There are two main isoenzymes, ACAT1 and ACAT2, which play significant roles in managing cellular cholesterol homeostasis. nih.govnih.gov The activity of these enzymes is crucial in various tissues and has been implicated in diseases like atherosclerosis. nih.gov

The regulation of ACAT activity is complex and can be influenced by the local membrane environment and the availability of its substrates, cholesterol and long-chain fatty acyl-CoAs. nih.gov While the direct modulation of ACAT enzymes by this compound has not been a major focus of research, the interplay between different lipid species within the cell suggests potential for indirect interactions. Changes in the sphingolipid composition of membranes, influenced by molecules like this compound, could alter membrane properties and thereby affect the activity of membrane-bound enzymes such as ACAT.

Significance in Neurological Function Research

The compound this compound, also known as N-acetyl-sphinganine, is a dihydroceramide (B1258172) that plays a significant role in the intricate landscape of neurological function and disease. Its importance is primarily understood through the study of sphingolipid metabolism and the pathological consequences that arise from its imbalance.

Research has firmly established that the accumulation of dihydroceramides, including N-acetyl-sphinganine, is a key factor in the development of certain severe neurological disorders. This accumulation is often a result of deficiencies in the enzyme dihydroceramide desaturase 1 (DEGS1). DEGS1 is responsible for the critical conversion of dihydroceramides into ceramides, which are essential components of cell membranes and vital signaling molecules in the nervous system. nih.govnih.gov

Mutations in the DEGS1 gene that lead to reduced or lost enzyme function are the cause of a severe pediatric neurodegenerative disorder known as hypomyelinating leukodystrophy-18 (HLD-18). nih.govresearchgate.net This condition is characterized by progressive cerebral atrophy, a reduction in white matter, and hypomyelination, ultimately leading to severe neurological impairment. nih.govresearchgate.net The primary driver of this pathology is the toxic accumulation of dihydroceramides within the central nervous system. nih.gov

Detailed Research Findings

Detailed investigations into the molecular and cellular consequences of dihydroceramide accumulation have revealed a primary impact on glial cells, the supportive cells of the nervous system. biorxiv.orgbiorxiv.org The loss of DEGS1 function and subsequent buildup of dihydroceramides, such as N-acetyl-sphinganine, occur predominantly in these cells. biorxiv.org

One of the key cellular defects observed is the expansion of the endoplasmic reticulum (ER) in glial cells, leading to ER stress. biorxiv.orgresearchgate.net This is thought to be a direct consequence of the inappropriate retention of dihydroceramides within the ER. biorxiv.org This cellular stress disrupts the normal function of glial cells, causing them to swell and fail in their crucial role of enwrapping and supporting neurons. biorxiv.orgbiorxiv.org The dysfunction of glial cells ultimately leads to secondary neuronal degeneration and cell death. nih.govbiorxiv.org

The neurotoxicity associated with the accumulation of N-acetyl-sphinganine and other dihydroceramides is also linked to the disruption of broader sphingolipid metabolism. For instance, exposure to toxins like fumonisins, which inhibit ceramide synthase, leads to a buildup of sphinganine and N-acetyl-sphinganine. nih.gov This disruption has been implicated in neurotoxicity and developmental abnormalities such as neural tube defects. researchgate.net

The table below summarizes key research findings regarding the impact of dihydroceramide accumulation on neurological function.

| Research Focus | Key Findings | Implication for Neurological Function |

| Glial Cell Pathology | Accumulation of dihydroceramides primarily affects glial cells, leading to endoplasmic reticulum expansion and cellular swelling. biorxiv.orgbiorxiv.org | Disruption of glial support for neurons, contributing to neurodegeneration. |

| Hypomyelination | Deficiency in DEGS1 and subsequent dihydroceramide buildup cause hypomyelinating leukodystrophy-18 (HLD-18). nih.govresearchgate.net | Impaired formation of the myelin sheath, which is essential for proper nerve impulse transmission. |

| Endoplasmic Reticulum Stress | Inappropriate retention of dihydroceramides in the ER of glial cells is a primary driver of cellular dysfunction. biorxiv.orgresearchgate.net | Triggers cellular stress pathways that can lead to apoptosis and neuroinflammation. |

| Neuronal Degeneration | Glial dysfunction resulting from dihydroceramide accumulation leads to secondary neuronal cell death. nih.govbiorxiv.org | Contributes to the progressive loss of neurological function seen in related disorders. |

| Developmental Neurotoxicity | Disruption of sphingolipid metabolism leading to N-acetyl-sphinganine accumulation is linked to neural tube defects in research models. researchgate.net | Highlights the critical role of balanced sphingolipid metabolism in proper neural development. |

Comparative Biological Activity and Structure Activity Relationships

Comparison with N-Acetylsphingosine (C2-Ceramide)

The primary structural difference between 2-Acetaminooctadecane-1,3-diol and N-Acetylsphingosine is the saturation of the sphingoid base backbone in the former. This single modification—the absence of the C4-C5 double bond—results in profound differences in their biological activities.

Impact of the C4-C5 Double Bond on Biological Activity

The C4-C5 trans double bond in the sphingosine (B13886) backbone of ceramides (B1148491) is a crucial determinant of their biological function. msu.ru Its absence in dihydroceramides, such as this compound, renders the molecule largely inactive in many ceramide-induced signaling pathways. researchgate.netfrontiersin.org Research has demonstrated that this double bond is essential for the molecule's ability to form large, stable channels in membranes, a key mechanism implicated in ceramide-induced apoptosis. nih.gov Dihydroceramides, lacking this bond, are significantly less effective or completely ineffective at forming these pores. nih.gov

Furthermore, the unsaturation at the C4-C5 position influences the physical properties of the lipid in membranes. It promotes closer molecular packing and higher dipole potentials at the membrane interface compared to its saturated dihydro- counterpart. nih.gov This structural constraint is thought to hold the C3 hydroxyl group in an optimal position for hydrogen bonding, which is critical for the formation of the channel-like structures that allow the release of pro-apoptotic factors from mitochondria. nih.gov Consequently, many of the well-documented effects of C2-Ceramide, including the induction of apoptosis and cell cycle arrest, are not observed with this compound.

Divergent Modulation of Cellular Responses (e.g., Superoxide (B77818) Generation, Calcium Influx)

The differential activity between C2-Ceramide and this compound extends to other cellular signaling pathways. In human neutrophils, for example, C2-Ceramide acts as a modulator of the cellular response to activation, inhibiting both superoxide generation and calcium (Ca2+) influx. nih.gov Conversely, this compound (referred to as C2-dihydroceramide in the study) was found to be completely ineffective in blocking either of these responses. nih.gov This demonstrates that the signaling pathways regulated by ceramide can distinguish between the saturated and unsaturated forms of the lipid, leading to divergent cellular outcomes.

| Biological Effect | N-Acetylsphingosine (C2-Ceramide) | This compound | Reference |

|---|---|---|---|

| Induction of Apoptosis | Active | Inactive | nih.gov |

| Mitochondrial Channel Formation | Forms Channels | Does Not Form Channels | nih.gov |

| Inhibition of Superoxide Generation | Active | Inactive | nih.gov |

| Inhibition of Calcium Influx | Active | Inactive | nih.gov |

Influence of Stereochemistry on Biological Effects

Stereochemistry plays a pivotal role in the biological activity of many bioactive lipids, and sphingolipids are no exception. nih.gov Natural ceramides possess the D-erythro configuration. Studies using different stereoisomers of N-acetylsphingenine (C2-Ceramide) have shown that while the natural D-erythro isomer is typically the most potent, other isomers (D-threo, L-erythro, and L-threo) can also exhibit biological activity, such as inhibiting cell growth, albeit sometimes to a lesser extent. msu.ru This indicates that cellular targets can differentiate between the spatial arrangements of the functional groups on the sphingoid backbone. Although specific comparative studies on the stereoisomers of this compound are less common, the principles derived from ceramide research suggest that its biological inertness as a negative control is likely dependent on it possessing a stereochemistry (typically D-erythro) that allows it to be compared directly with the natural, active ceramide isomer.

Role as a Negative Control in Sphingolipid Research

The consistent lack of bioactivity in crucial ceramide-mediated pathways has established this compound and other dihydroceramides as indispensable negative controls in sphingolipid research. nih.gov By using this compound alongside its unsaturated counterpart, researchers can confidently attribute an observed biological effect to the specific structural features of ceramide, namely the C4-C5 double bond, rather than to non-specific lipid effects or solvent effects. Its use ensures that the observed cellular responses—be it apoptosis, mitochondrial permeabilization, or inhibition of calcium influx—are a direct consequence of ceramide-specific signaling and not a general response to the introduction of a lipid molecule into the cell membrane. nih.govnih.govnih.gov

| Structural Feature | Compound | Key Biological Implication | Reference |

|---|---|---|---|

| C4-C5 trans Double Bond | N-Acetylsphingosine | Essential for apoptosis, mitochondrial channel formation, and modulation of ion channels. | nih.govnih.govnih.gov |

| Saturated Backbone | This compound | Biologically inactive in many ceramide signaling pathways; serves as an effective negative control. | nih.govnih.gov |

| Stereochemistry (e.g., D-erythro) | Both | Influences potency and interaction with cellular targets. The natural D-erythro isomer is generally most active. | msu.ru |

Analytical Methodologies for Research

Chromatographic Techniques

Chromatographic techniques are fundamental for separating 2-Acetaminooctadecane-1,3-diol from complex lipid mixtures, allowing for its precise detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural analysis of ceramides (B1148491) like this compound. researchgate.net However, due to their low volatility, these lipids require a chemical derivatization step to become suitable for GC analysis. creative-proteomics.comresearchgate.net A common procedure involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov This process typically involves treating the sample with a silylating agent.

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. karger.com The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. nih.gov This mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of the compound by comparing it to known standards. researchgate.net The fragmentation pattern provides key structural information, with specific fragments indicating the fatty acid and the sphingoid base moieties. nih.gov

GC-MS offers high sensitivity and separation efficiency, enabling the baseline separation of very similar ceramide species within a relatively short run time. researchgate.netnih.gov

Table 1: Typical GC-MS Parameters for Derivatized Ceramide Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) reagents | Increases volatility for GC analysis. nih.gov |

| Column Type | Fused silica (B1680970) capillary column | Provides high-resolution separation of lipid species. karger.com |

| Ionization Mode | Electron Impact (EI) | Generates reproducible fragmentation patterns for structural identification. nih.gov |

| Analysis Time | ~20-30 minutes | Allows for efficient sample throughput. researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is considered a gold standard for ceramide analysis due to its high sensitivity and specificity without the need for derivatization. creative-proteomics.comresearchgate.net This technique is suitable for the simultaneous and quantitative analysis of multiple sphingolipids from complex biological extracts. researchgate.netnih.gov

In LC-MS, the lipid extract is injected into a liquid chromatograph, and separation is typically achieved using a reversed-phase C18 column. nih.govresearchgate.net The mobile phase composition is carefully controlled to resolve different sphingolipid classes and molecular species. researchmap.jp

Following chromatographic separation, the analyte enters the mass spectrometer, often equipped with an electrospray ionization (ESI) source. researchgate.net ESI is a soft ionization technique that keeps the molecule intact, providing molecular weight information. For quantification and enhanced specificity, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this mode, a specific precursor ion (the intact molecule) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides excellent sensitivity and reduces background noise, allowing for detection limits in the femtomole range. researchgate.netresearchgate.net

To ensure accuracy, a non-naturally occurring internal standard, such as a C17 sphingoid base, is often added to the sample before extraction to correct for variations in sample preparation and ionization efficiency. researchgate.netnih.gov

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in the separation of sphingolipids, including this compound, prior to detection. pubcompare.aiacs.org UPLC, which uses smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchmap.jpacs.org

These techniques often utilize C18 reversed-phase columns for separation. pubcompare.aiacs.org For detection, coupling with mass spectrometry is common. acs.org However, other detectors can be used. For instance, after hydrolysis of the ceramide, the released sphingoid bases can be derivatized with o-phthalaldehyde (B127526) (OPA) to form fluorescent products that can be detected with high sensitivity by a fluorescence detector. pubcompare.ai

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable alternative to reversed-phase chromatography, offering good peak shapes and short analysis times for a range of sphingolipid metabolites. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive structural information about ceramides without requiring derivatization. creative-proteomics.com It is ideal for confirming the molecular structure, including details about the sphingoid base and the fatty acid components. creative-proteomics.com

1D NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information. ¹H NMR spectra reveal the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. chemrxiv.org ¹³C NMR provides information on the carbon skeleton of the molecule. chemrxiv.orguniv-lemans.fr For instance, in syn 1,3-diols, the acetonide derivatives show characteristic ¹³C chemical shifts for the axial and equatorial methyl groups at approximately 19 ppm and 30 ppm, respectively, which differ from the 24-25 ppm range seen in anti-isomers. univ-lemans.fruniv-lemans.fr

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. awi.deyoutube.com

COSY experiments identify protons that are coupled to each other, helping to trace out spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms. awi.de

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the complete molecular structure. youtube.com

These combined NMR approaches allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. nih.gov

Table 2: Representative NMR Data for Ceramide-like Structures

| Nucleus | Typical Chemical Shift (ppm) Range | Information Provided |

|---|---|---|

| ¹H | 0.8 - 5.5 | Proton environment, spin-spin coupling, stereochemistry. chemrxiv.org |

| ¹³C | 14 - 175 | Carbon skeleton, functional groups, stereochemistry. chemrxiv.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the precise elemental composition of a molecule. awi.de ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation. awi.de

The high-resolution capability of mass analyzers like Time-of-Flight (TOF) or Orbitrap allows for the measurement of mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This precision enables the calculation of a unique elemental formula for the measured ion, which is invaluable for confirming the identity of a known compound or elucidating the structure of a new one. nih.gov For complex sphingolipids, HRESI-MS can distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules like this compound. nih.gov This method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a specific stereoisomer.

The process of determining the absolute configuration using ECD involves a comparative analysis of experimental and theoretical data. nih.gov An experimental ECD spectrum of the this compound sample is first recorded. mtoz-biolabs.com Subsequently, theoretical ECD spectra for the possible enantiomers are calculated using quantum chemical methods. nih.gov

A crucial tool in this theoretical calculation is Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov TDDFT allows for the prediction of the ECD spectrum by considering the molecule's various possible conformations and their corresponding energies. nih.gov By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the different possible stereoisomers, the absolute configuration can be confidently assigned when a close match is found. mtoz-biolabs.comnih.gov

The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the chromophores of the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Hypothetical ECD Data for a Stereoisomer of this compound

| Wavelength (nm) | Δε (M-1cm-1) | Description |

|---|---|---|

| 210 | +5.8 | Positive Cotton Effect |

| 235 | -3.2 | Negative Cotton Effect |

Method Validation and Quality Control in Research Studies

Method validation is a critical process in analytical research, ensuring that a chosen analytical method is suitable for its intended purpose. nist.govoup.com It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. scioninstruments.comwjarr.com The validation process involves evaluating several key parameters to define the performance characteristics of the method. emerypharma.com

Key parameters assessed during method validation include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. scioninstruments.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scioninstruments.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality control (QC) encompasses the procedures and policies put in place to ensure that the analytical results are consistently of high quality. azolifesciences.comsolubilityofthings.com In research studies involving this compound, quality control measures would include the regular calibration of instruments, the use of control samples or reference standards, and adherence to standardized operating procedures. solubilityofthings.comenago.com A robust quality control system helps to identify and correct for variations in analytical measurements, thereby ensuring the integrity and reliability of the research data. enago.com

Illustrative Method Validation Parameters for an Analytical Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Future Research Directions

Elucidation of Undiscovered Metabolic Enzymes and Pathways

The known metabolic pathway of 2-Acetaminooctadecane-1,3-diol primarily involves its synthesis by ceramide synthases (CerS) and its potential conversion to dihydroceramides. nih.govmdpi.comnih.gov However, the full spectrum of enzymes and alternative metabolic routes is likely more complex. Future research should focus on identifying novel enzymes that may regulate its cellular concentration and function.

Key research questions include:

Are there unidentified CerS isoforms or splice variants with specific affinity for the octadecane (B175841) backbone?

Beyond the canonical pathway, are there alternative metabolic fates for this compound? This could involve phosphorylation, glycosylation, or degradation by yet-to-be-characterized hydrolases.

How is the expression and activity of the enzymes involved in its metabolism regulated at the transcriptional, translational, and post-translational levels? Understanding these regulatory networks could reveal new points of therapeutic intervention.

Recent advances in metabolomics, proteomics, and CRISPR-based genetic screening provide powerful tools to uncover these missing pieces of the metabolic puzzle.

Advanced Synthetic Methodologies for Stereocontrol and Yield Enhancement

The biological activity of sphingolipids is intrinsically linked to their stereochemistry. The D-erythro configuration is the naturally occurring and most biologically active form. Therefore, the development of synthetic methods that provide precise control over the stereocenters at C2 and C3 is of paramount importance for producing enantiopure this compound for research and potential therapeutic applications.

Current stereoselective syntheses of related sphingoid bases often rely on chiral pool starting materials or asymmetric catalysis. researchgate.netnih.govmdpi.com Future efforts should be directed towards:

Catalytic Asymmetric Synthesis: Developing novel catalysts that can efficiently and selectively create the desired stereoisomers from simple achiral precursors would be a significant advancement. This would improve atom economy and reduce reliance on expensive chiral starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis could lead to improved reaction efficiency, scalability, and safety.

Enzymatic Synthesis: Exploring the use of engineered enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and milder reaction conditions.

Investigation of Novel Molecular Targets and Interaction Mechanisms

While the structural roles of ceramides (B1148491) in cellular membranes are well-established, their functions as signaling molecules are still being actively investigated. This compound, as a key metabolic intermediate, likely interacts with a variety of proteins to modulate cellular processes. A recent study identified the oncoprotein c-Src kinase as a potential inhibitory target of sphinganine (B43673), the unacetylated precursor of this compound. waocp.orgwaocp.org This finding opens up the exciting possibility that N-acetylated sphinganine may also interact with and modulate the activity of various kinases, phosphatases, and other signaling proteins.

Future research in this area should employ a multi-pronged approach:

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to pull down interacting proteins from cell lysates.

Computational Modeling: Employing molecular docking and simulation studies to predict potential binding partners and elucidate the structural basis of these interactions.

In Vitro and Cell-Based Assays: Validating putative interactions and assessing the functional consequences of these binding events on cellular signaling pathways.

Unraveling the complete interactome of this compound will provide a deeper understanding of its role in health and disease.

Development of Research Tools and Probes Based on this compound Structure

To further investigate the subcellular localization, trafficking, and dynamic changes in the concentration of this compound, the development of specialized research tools is essential. Building upon the core structure of this molecule, a variety of probes can be designed:

Fluorescent Probes: Attaching fluorescent tags to the molecule will enable real-time imaging of its distribution and movement within living cells using advanced microscopy techniques.

Photoaffinity Probes: Incorporating photo-reactive groups will allow for the covalent cross-linking of the probe to its interacting partners upon photoactivation, facilitating their identification.

Biotinylated Probes: The addition of a biotin (B1667282) tag can be used for the affinity purification of binding proteins and complexes.

These molecular tools will be invaluable for dissecting the intricate roles of this compound in complex biological systems and for identifying novel drug targets within its metabolic and signaling networks.

Q & A

Q. Validation Techniques :

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) confirms molecular weight and fragmentation patterns .

- NMR Spectroscopy : H and C NMR verify acetyl group incorporation and stereochemistry .

- Chromatography : HPLC or TLC assesses purity (>98% by GC for structurally related compounds) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid strong acids/alkalis and oxidizing agents, which may degrade the compound .

- Spill Management : Use diatomaceous earth or alcohol-soluble absorbents; decontaminate surfaces with ethanol .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize in vitro models (e.g., prostate cancer cell lines) with controls for lipid solubility and membrane permeability .

- Structural Analogs : Compare activity with sphingosine derivatives (e.g., D-erythro-C14-Sphingosine) to identify structure-activity relationships .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to assess efficacy thresholds .

Q. Data Reconciliation Strategy :

| Factor | Action |

|---|---|

| Solvent Effects | Test activity in polar (DMSO) vs. non-polar (ethanol) solvents . |

| Metabolic Stability | Incubate with liver microsomes to evaluate degradation . |

Advanced: What computational approaches predict interactions of this compound with lipid signaling proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sphingosine-1-phosphate receptors (S1PRs) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic interactions .

Q. Key Parameters :

- Binding Affinity : Compare with known ligands (e.g., FTY720) using free energy perturbation .

- Hydrogen Bonding : Analyze interactions with catalytic residues (e.g., Arg120 in S1PR1) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Antiproliferative Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., PC-3 prostate cells) with IC₅₀ determination .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme Inhibition : Monitor ceramide synthase activity via fluorescence-based substrates .

Controls : Include sphingosine analogs (e.g., C14-Sphingosine) as positive controls .

Advanced: How do metabolic pathways influence the stability of this compound in physiological conditions?

Methodological Answer:

- Phase I Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify oxidation sites .

- Phase II Metabolism : Assess glucuronidation using UDP-glucuronosyltransferase assays .

- Degradation Products : Use LC-HRMS to detect acetyl group hydrolysis or β-elimination products .

Q. Key Metabolites :

| Pathway | Metabolite | Detection Method |

|---|---|---|

| Hydrolysis | 2-Aminooctadecane-1,3-diol | LC-MS/MS |

| Oxidation | Ketone derivatives | GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.